2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperidine to form 5-bromopyrimidin-2-yl-piperidine. The final step involves the cyclization of this intermediate with 1,3-benzoxazole under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing bromine.
Substitution: Formation of substituted derivatives where bromine is replaced by other nucleophiles.
Scientific Research Applications
2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, while the piperidine and benzoxazole rings provide structural stability and facilitate binding to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(1-piperidinyl)pyrimidine
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzoxazole ring distinguishes it from other bromopyrimidine derivatives, providing unique electronic properties and potential for diverse applications.
Properties
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O/c17-12-8-18-16(19-9-12)21-7-3-4-11(10-21)15-20-13-5-1-2-6-14(13)22-15/h1-2,5-6,8-9,11H,3-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIUWPQZUZPFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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